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Compound Name: alpha-D-glucofuranose

Cat. No.: B12644474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties

of alpha-D-glucofuranose. It is designed to serve as a detailed reference for researchers,

scientists, and professionals involved in drug development and carbohydrate chemistry. This

document presents quantitative data in structured tables, outlines detailed experimental

protocols for key analytical techniques, and includes visualizations of experimental workflows.

Introduction to alpha-D-Glucofuranose
D-glucose, a central molecule in biochemistry, exists in equilibrium as several isomers in

solution. While the pyranose forms (six-membered rings) are predominant, the furanose forms

(five-membered rings), including alpha-D-glucofuranose, play a crucial role in certain

biological processes and chemical reactions. A thorough understanding of the spectroscopic

characteristics of alpha-D-glucofuranose is essential for its identification, quantification, and

structural elucidation in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural analysis of carbohydrates.[1] For

alpha-D-glucofuranose, both ¹H and ¹³C NMR provide detailed information about its unique

five-membered ring structure.

Quantitative NMR Data
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The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for

alpha-D-glucofuranose in D₂O.[2][3]

Table 1: ¹H NMR Spectroscopic Data for alpha-D-Glucofuranose (in D₂O)[2][3]

Proton Chemical Shift (δ, ppm) Coupling Constants (J, Hz)

H-1 5.23 ³J₁,₂ = 4.7

H-2 4.48 ³J₂,₃ = 0

H-3 4.15 ³J₃,₄ = 2.4

H-4 4.07 ³J₄,₅ = 4.8

H-5 3.96 ³J₅,₆a = 3.0, ³J₅,₆b = 5.5

H-6a 3.73 ²J₆a,₆b = -11.8

H-6b 3.65

Table 2: ¹³C NMR Spectroscopic Data for alpha-D-Glucofuranose (in D₂O)[2][3]

Carbon Chemical Shift (δ, ppm)

C-1 102.8

C-2 79.9

C-3 76.8

C-4 82.3

C-5 71.1

C-6 63.9

Experimental Protocol for NMR Spectroscopy
A typical experimental workflow for acquiring high-resolution NMR spectra of alpha-D-
glucofuranose is outlined below.
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NMR Experimental Workflow for alpha-D-Glucofuranose.

Methodology Details:

Sample Preparation: A sample of alpha-D-glucofuranose is dissolved in deuterium oxide

(D₂O) to a concentration suitable for NMR analysis (typically 1-10 mg/mL). The solution is

then transferred to a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data

acquisition.[1]

Data Acquisition:

¹H NMR: A standard one-dimensional proton spectrum is acquired.

¹³C NMR: A proton-decoupled one-dimensional carbon spectrum is acquired.

2D NMR: To aid in the assignment of protons and carbons, two-dimensional correlation

experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single

Quantum Coherence) are performed.

Data Processing: The raw data (Free Induction Decay - FID) is processed using specialized

software. This involves Fourier transformation, phase correction, baseline correction, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12644474?utm_src=pdf-body-img
https://www.benchchem.com/product/b12644474?utm_src=pdf-body
https://www.benchchem.com/product/b12644474?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15519330/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12644474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


referencing the chemical shifts (typically to an internal standard like DSS or TSP).

Spectral Analysis: The processed spectra are analyzed to assign the signals to the

respective nuclei in the alpha-D-glucofuranose molecule. Chemical shifts (δ) are reported

in parts per million (ppm) and scalar coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules and is particularly useful for

identifying functional groups. The IR spectrum of alpha-D-glucofuranose is characterized by

absorptions corresponding to its hydroxyl, ether, and alkane functionalities.

Quantitative IR Data
The following table summarizes the characteristic infrared absorption bands for alpha-D-
glucofuranose.

Table 3: Characteristic Infrared Absorption Bands for alpha-D-Glucofuranose[4]

Wavenumber (cm⁻¹) Vibration Type Functional Group

3500 - 3200 (broad) O-H stretching Hydroxyl (alcohol)

3000 - 2800 C-H stretching Alkane

~1100 C-O stretching Ether (cyclic) and Alcohol

1500 - 400 (fingerprint region) Complex vibrations Unique for the molecule

Note: The fingerprint region contains a complex set of absorptions that are unique to the

molecule and can be used for definitive identification by comparison with a reference spectrum.

[4]

Experimental Protocol for IR Spectroscopy
The workflow for obtaining an FT-IR spectrum of a solid sample like alpha-D-glucofuranose is

depicted below.
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FT-IR Experimental Workflow for alpha-D-Glucofuranose.

Methodology Details:

Sample Preparation: For solid samples, the Nujol mull technique is common.[5] A small

amount of the alpha-D-glucofuranose sample is ground with a drop of Nujol (mineral oil) to

create a fine paste. This mull is then pressed between two infrared-transparent salt plates

(e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty sample holder (or salt plates with Nujol) is first

recorded.

The sample is then placed in the instrument, and the sample spectrum is acquired.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to remove contributions from atmospheric water and

carbon dioxide, as well as the mulling agent. The resulting spectrum is typically displayed in

terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Spectral Analysis: The spectrum is analyzed to identify the characteristic absorption bands

corresponding to the functional groups present in alpha-D-glucofuranose.
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Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. For

alpha-D-glucofuranose, MS can be used to determine its molecular weight and to study its

fragmentation patterns, which can aid in structural confirmation.

Quantitative MS Data
The molecular weight of alpha-D-glucofuranose (C₆H₁₂O₆) is 180.16 g/mol .[6] In mass

spectrometry, the molecule can be ionized in various ways, leading to different observed ions.

Table 4: Expected Mass Spectrometry Data for alpha-D-Glucofuranose

Ion m/z (expected) Ionization Mode

[M+H]⁺ 181.07 Positive

[M+Na]⁺ 203.05 Positive

[M-H]⁻ 179.05 Negative

Note: The fragmentation pattern can be complex and depends on the ionization technique used

(e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI). The

fragmentation of protected glucofuranose derivatives, such as di-O-isopropylidene-α-d-

glucofuranose, often shows a characteristic intense peak at m/z 101.[7]

Experimental Protocol for Mass Spectrometry
A general workflow for the analysis of alpha-D-glucofuranose by mass spectrometry is

presented below.
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Mass Spectrometry Experimental Workflow for alpha-D-Glucofuranose.

Methodology Details:

Sample Preparation: The alpha-D-glucofuranose sample is dissolved in a solvent

compatible with the chosen ionization method, such as a mixture of methanol and water for

ESI.

Sample Introduction: The sample solution can be introduced into the mass spectrometer via

direct infusion or after separation by liquid chromatography (LC).

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for

carbohydrates, which typically produces protonated molecules [M+H]⁺ or adducts with alkali

metals like sodium [M+Na]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in

negative ion mode.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: The detector records the abundance of ions at each m/z value,

and the data system generates a mass spectrum. The spectrum is then analyzed to

determine the molecular weight and identify any fragment ions.

Chiroptical Spectroscopy (Circular Dichroism)
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Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism

(VCD), are sensitive to the stereochemistry of chiral molecules like alpha-D-glucofuranose.

Chiroptical Properties
Unsubstituted carbohydrates, including glucose, typically exhibit CD bands in the vacuum

ultraviolet (VUV) region (100-200 nm), which can be challenging to measure experimentally

due to the absorbance of common solvents and atmospheric components.[3][7] Vibrational

Circular Dichroism (VCD), which measures the differential absorption of left and right circularly

polarized infrared light, can provide valuable structural information for carbohydrates. VCD

spectra of D-glucose have been studied, and the technique is sensitive to the anomeric

configuration and the conformation of the sugar ring.[1]

Experimental Protocol for Circular Dichroism
Spectroscopy
The following diagram illustrates the general workflow for a CD or VCD experiment.

Sample Preparation

Data Acquisition Data Processing Spectral Analysis
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Place Cuvette in Holder

Instrument Setup & Calibration Acquire Solvent Blank

Acquire Sample Spectrum CD/VCD Software Subtract Blank from Sample Spectrum Convert to Molar Ellipticity Analyze CD/VCD Bands Compare with Theoretical Spectra or Reference Compounds
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Circular Dichroism Spectroscopy Experimental Workflow.

Methodology Details:

Sample Preparation: The alpha-D-glucofuranose sample is dissolved in a solvent that is

transparent in the wavelength region of interest. For VCD, D₂O is often used to avoid

interference from the strong IR absorption of H₂O. The solution should be free of

particulates.
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Instrumentation: A dedicated CD or VCD spectropolarimeter is required.

Data Acquisition:

A spectrum of the solvent blank is recorded first.

The sample spectrum is then acquired over the desired wavelength or wavenumber range.

Data Processing: The solvent spectrum is subtracted from the sample spectrum to obtain the

spectrum of the solute. The data is often converted from ellipticity to molar ellipticity for

standardization.

Spectral Analysis: The resulting CD or VCD spectrum, with its characteristic positive and

negative bands, is analyzed to provide information about the absolute configuration and

solution conformation of alpha-D-glucofuranose. Comparison with theoretically calculated

spectra can aid in detailed structural assignments.

Conclusion
The spectroscopic techniques of NMR, IR, MS, and chiroptical spectroscopy each provide

unique and complementary information for the characterization of alpha-D-glucofuranose.

This guide has summarized the key spectroscopic data and provided detailed experimental

workflows to assist researchers in the fields of carbohydrate chemistry, biochemistry, and drug

development in their studies of this important furanose sugar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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